Pde4-IN-10

Description

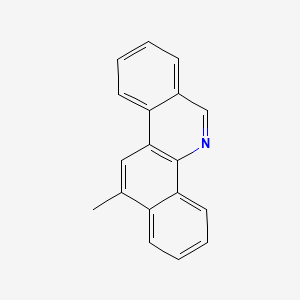

Structure

3D Structure

Properties

Molecular Formula |

C18H13N |

|---|---|

Molecular Weight |

243.3 g/mol |

IUPAC Name |

12-methylbenzo[c]phenanthridine |

InChI |

InChI=1S/C18H13N/c1-12-10-17-15-8-3-2-6-13(15)11-19-18(17)16-9-5-4-7-14(12)16/h2-11H,1H3 |

InChI Key |

NKJQQWICZMKQMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C13)N=CC4=CC=CC=C42 |

Origin of Product |

United States |

Foundational & Exploratory

Pde4-IN-10: A Technical Overview of its Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pde4-IN-10, also identified as compound 7a, has emerged as a noteworthy inhibitor of phosphodiesterase 4 (PDE4), a well-established target for inflammatory diseases. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its synthesis, mechanism of action, and preclinical evaluation. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels are associated with the suppression of pro-inflammatory mediators, making PDE4 an attractive therapeutic target for a range of inflammatory conditions. This compound has been identified as a potent inhibitor of the PDE4B subtype, demonstrating promising anti-inflammatory properties through the inhibition of Tumor Necrosis Factor-alpha (TNF-α). This document details the scientific journey of this compound from its chemical synthesis to its initial biological characterization.

Discovery and Synthesis

The discovery of this compound was first reported in a 2020 publication in Bioorganic Chemistry. The synthesis is a multi-step process, with key reactions involving a Palladium-catalyzed construction of an isocoumarin ring and an Iron(III) chloride-mediated intramolecular arene-allyl cyclization.

While the full, detailed experimental protocol from the primary publication could not be exhaustively retrieved, the general synthetic approach is outlined below.

Synthetic Pathway Overview

The synthesis of this compound involves a multi-step sequence. A key strategic element is the construction of a benzo[c]phenanthridine core. The process begins with a Sonogashira coupling, followed by the formation of isocoumarin and isoquinolone intermediates. Subsequent chlorination and a final cyclization step yield the 11,12-dihydro benzo[c]phenanthridine scaffold. This compound is a derivative of this core structure.

Mechanism of Action and Biological Activity

This compound exerts its anti-inflammatory effects primarily through the inhibition of the PDE4B enzyme. By inhibiting PDE4B, this compound prevents the degradation of cAMP, leading to an increase in its intracellular concentration. This, in turn, modulates downstream signaling pathways, ultimately resulting in the suppression of pro-inflammatory cytokine production, most notably TNF-α.

Quantitative Biological Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the PDE4B enzyme. Preclinical studies have also demonstrated its ability to inhibit the release of TNF-α.

| Parameter | Value | Target/System | Reference |

| IC50 | 7.01 µM | PDE4B | [1][2][3] |

| Biological Effect | Inhibition of TNF-α release | In vitro cell-based assays | [3][4] |

| In Vitro Profile | Shows selectivity and microsomal stability with no major toxicities | In vitro assays | [3][4] |

Experimental Protocols

While the exact, detailed protocols from the primary discovery paper were not fully accessible, this section outlines standardized, commonly accepted methodologies for the key assays used to characterize this compound.

PDE4B Inhibition Assay (General Protocol)

This assay is designed to measure the inhibitory effect of a compound on the activity of the PDE4B enzyme.

Methodology:

-

Reagent Preparation: A suitable assay buffer is prepared, typically containing Tris-HCl, MgCl2, and other components to ensure optimal enzyme activity. Recombinant human PDE4B enzyme is diluted to a working concentration. The substrate, cAMP, is also prepared in the assay buffer. This compound is serially diluted to a range of concentrations.

-

Incubation: The PDE4B enzyme is pre-incubated with the various concentrations of this compound for a defined period at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of cAMP.

-

Reaction Termination: After a specific incubation time, the reaction is terminated, often by the addition of a stop solution or by heat inactivation.

-

Detection: The amount of remaining cAMP or the amount of the product (5'-AMP) is quantified. This can be achieved through various methods, including fluorescence polarization, scintillation proximity assay, or mass spectrometry.

-

Data Analysis: The percentage of enzyme inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable pharmacological model.

TNF-α Release Inhibition Assay (General Protocol)

This cell-based assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells, typically peripheral blood mononuclear cells (PBMCs) or a monocytic cell line, upon stimulation with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: Human PBMCs are isolated from whole blood or a suitable monocytic cell line (e.g., THP-1) is cultured under standard conditions.

-

Compound Treatment: The cells are pre-incubated with various concentrations of this compound for a set period.

-

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and the production of TNF-α.

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of TNF-α release inhibition for each concentration of this compound is calculated relative to the LPS-stimulated control without the inhibitor. The IC50 value for TNF-α inhibition can then be determined.

Microsomal Stability Assay (General Protocol)

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Methodology:

-

Incubation Mixture Preparation: A reaction mixture containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and this compound at a known concentration is prepared.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.

-

Time-course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is immediately stopped by the addition of a quenching solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Analysis: After centrifugation to remove the precipitated proteins, the concentration of the remaining this compound in the supernatant is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, key metabolic stability parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Development History and Future Perspectives

The discovery of this compound as a benzo[c]phenanthridine-based PDE4 inhibitor represents an interesting development in the search for novel anti-inflammatory agents. Its demonstrated in vitro potency against PDE4B and its ability to inhibit TNF-α production provide a solid foundation for further investigation.

The development path for this compound would typically involve a series of preclinical studies to further characterize its efficacy, selectivity, pharmacokinetic profile, and safety. These would include:

-

Selectivity Profiling: Testing against other PDE families to confirm its selectivity for PDE4.

-

In Vivo Efficacy: Evaluation in animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease).

-

Pharmacokinetic Studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties in animal models.

-

Toxicology Studies: Assessing its safety profile in in vivo models.

Successful outcomes in these preclinical stages would be necessary to support the advancement of this compound or optimized analogs into clinical development for the treatment of inflammatory diseases.

Conclusion

This compound is a potent PDE4B inhibitor with demonstrated anti-inflammatory activity through the suppression of TNF-α. Its unique benzo[c]phenanthridine scaffold provides a novel chemical starting point for the development of new anti-inflammatory therapeutics. While further preclinical and clinical studies are required to fully elucidate its therapeutic potential, the initial data on this compound highlight it as a promising lead compound in the ongoing effort to develop effective treatments for a wide range of inflammatory disorders.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phosphodiesterase 4 (PDE4) in Cyclic AMP Signaling Pathways: An In-depth Technical Guide

Therefore, this technical guide will focus on the well-established role of the Phosphodiesterase 4 (PDE4) enzyme family in cyclic AMP (cAMP) signaling pathways. We will explore the mechanism of action of PDE4 and its inhibition, using data from extensively researched and clinically relevant PDE4 inhibitors such as Rolipram , Roflumilast , and Apremilast as representative examples. This approach will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and methodologies relevant to targeting PDE4 in drug discovery.

Introduction to Cyclic AMP Signaling and the PDE4 Family

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including inflammation, cell growth and differentiation, and neurotransmission. The intracellular concentration of cAMP is tightly controlled by its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).

The PDE superfamily comprises 11 families of enzymes, of which the PDE4 family is specific for the hydrolysis of cAMP. The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D) that give rise to over 20 different isoforms through alternative splicing. These isoforms are differentially expressed in various cell types, including immune cells, airway smooth muscle cells, and brain cells, allowing for compartmentalized and specific regulation of cAMP signaling.

By catalyzing the hydrolysis of cAMP to AMP, PDE4 enzymes terminate cAMP-mediated signaling cascades. Inhibition of PDE4 activity leads to an accumulation of intracellular cAMP, thereby potentiating the effects of cAMP-dependent signaling pathways, primarily through the activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).

Quantitative Data on Representative PDE4 Inhibitors

The following tables summarize the in vitro potency and cellular activity of three well-characterized PDE4 inhibitors: Rolipram, Roflumilast, and Apremilast.

Table 1: In Vitro Inhibitory Potency of Representative PDE4 Inhibitors

| Compound | Target | IC50 (nM) | Assay Conditions | Citation(s) |

| Apremilast | PDE4 | 74 | Partially purified PDE4 from U937 cells, 1 µM cAMP substrate | [1][2] |

| PDE4A1A | 10-100 | Recombinant human PDE4 isoforms | [3] | |

| PDE4B1 | 10-100 | Recombinant human PDE4 isoforms | [3] | |

| PDE4B2 | 10-100 | Recombinant human PDE4 isoforms | [3] | |

| PDE4C1 | 10-100 | Recombinant human PDE4 isoforms | [3] | |

| PDE4D2 | 10-100 | Recombinant human PDE4 isoforms | [3] | |

| Rolipram | PDE4A | ~3 | Immunopurified PDE4A from U937 cells | [4] |

| PDE4B | ~130 | Immunopurified PDE4B from U937 cells | [4] | |

| PDE4D | ~240 | Immunopurified PDE4D from U937 cells | [4] | |

| Roflumilast | PDE4 | ~0.8 | Neutrophils | [5] |

| Roflumilast N-oxide | PDE4 | ~2 | Neutrophils | [5] |

Table 2: Cellular Activity of Representative PDE4 Inhibitors

| Compound | Cell Type | Endpoint | IC50 / EC50 (nM) | Citation(s) |

| Apremilast | Human PBMCs | TNF-α release | 110 | [1] |

| Mouse Macrophage (Raw 264.7) | TNF-α release | 104 | [1] | |

| Human Monocytes | TNF-α release | 55 | [6] | |

| Rolipram | Human Mononuclear Cells | TNF-α release | 550 | [7] |

| Human Monocytes | TNF-α release | 40 | [6] | |

| Roflumilast | Human Lung Parenchymal Explants | TNF-α release | EC50: 0.12 | [8] |

| Roflumilast N-oxide | Human Lung Parenchymal Explants | TNF-α release | EC50: 0.2 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PDE4 inhibitors.

3.1. Phosphodiesterase 4 (PDE4) Activity Assay (Colorimetric)

This protocol is based on the principle of a two-step enzymatic reaction. First, PDE4 hydrolyzes cAMP to 5'-AMP. In the second step, 5'-nucleotidase dephosphorylates 5'-AMP to adenosine and inorganic phosphate. The released phosphate is then quantified using a malachite green-based reagent.

-

Materials:

-

Recombinant human PDE4 enzyme

-

cAMP substrate

-

5'-Nucleotidase

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)

-

Malachite green reagent

-

Phosphate standard

-

96-well microplate

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound (e.g., PDE4 inhibitor) in assay buffer.

-

In a 96-well plate, add the test compound dilutions, a positive control (no inhibitor), and a negative control (no PDE4 enzyme).

-

Add the PDE4 enzyme to all wells except the negative control.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the PDE4 reaction and initiate the second reaction by adding 5'-nucleotidase.

-

Incubate the plate at 37°C for a further period (e.g., 20 minutes).

-

Stop the 5'-nucleotidase reaction by adding the malachite green reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Read the absorbance at 620-650 nm using a microplate reader.

-

Generate a phosphate standard curve to determine the amount of phosphate produced in each well.

-

Calculate the percentage of PDE4 inhibition for each concentration of the test compound and determine the IC50 value.

-

3.2. Intracellular cAMP Measurement Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay to measure intracellular cAMP levels. The assay is based on the competition between native cAMP produced by cells and a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.

-

Materials:

-

Cells expressing the target of interest

-

Cell culture medium

-

Stimulant (e.g., forskolin, to induce cAMP production)

-

Test compound (PDE4 inhibitor)

-

HTRF cAMP assay kit (containing anti-cAMP antibody-cryptate, cAMP-d2 tracer, and lysis buffer)

-

384-well white microplate

-

HTRF-compatible plate reader

-

-

Procedure:

-

Seed cells in a 384-well plate and incubate overnight.

-

Pre-treat the cells with serial dilutions of the test compound for a specified time.

-

Stimulate the cells with a stimulant to induce cAMP production.

-

Lyse the cells by adding the lysis buffer provided in the kit.

-

Add the HTRF detection reagents (anti-cAMP antibody-cryptate and cAMP-d2 tracer) to the cell lysates.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (acceptor signal / donor signal) and determine the cAMP concentration based on a standard curve.

-

Plot the cAMP concentration against the test compound concentration to determine the EC50 value.

-

3.3. TNF-α Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the measurement of Tumor Necrosis Factor-alpha (TNF-α) released from PBMCs upon stimulation with lipopolysaccharide (LPS), and the inhibitory effect of PDE4 inhibitors on this process.

-

Materials:

-

Human whole blood or buffy coat

-

Ficoll-Paque for PBMC isolation

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound (PDE4 inhibitor)

-

96-well cell culture plate

-

Human TNF-α ELISA kit

-

Plate reader

-

-

Procedure:

-

Isolate PBMCs from human whole blood or buffy coat using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium.

-

Seed the PBMCs in a 96-well plate at a density of, for example, 2 x 10^5 cells/well.

-

Pre-incubate the cells with serial dilutions of the test compound for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the cells and collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α release for each concentration of the test compound and determine the IC50 value.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: The cyclic AMP (cAMP) signaling pathway.

References

- 1. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TNF‐α production by LPS‐stimulated monocytes [bio-protocol.org]

- 7. youtube.com [youtube.com]

- 8. assets.fishersci.com [assets.fishersci.com]

Preliminary in vitro studies of Pde4-IN-10

An In-Depth Technical Guide on the Preliminary In Vitro Profile of a Novel PDE4 Inhibitor: Pde4-IN-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary in vitro characterization of this compound, a novel and potent phosphodiesterase 4 (PDE4) inhibitor. PDE4 enzymes are key regulators of intracellular cyclic adenosine monophosphate (cAMP) levels, and their inhibition has been identified as a promising therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[1][2][3] This guide details the biochemical and cellular activities of this compound, presenting its inhibitory potency, selectivity, and effects on downstream signaling pathways. The experimental protocols employed in these initial studies are described in detail to ensure reproducibility and facilitate further investigation by the scientific community.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) into its inactive form, adenosine monophosphate (AMP).[4] By inhibiting PDE4, the intracellular concentration of cAMP increases, leading to the activation of downstream effectors such as Protein Kinase A (PKA).[5] This cascade of events ultimately results in the modulation of various cellular processes, most notably the suppression of inflammatory responses.[1][6] PDE4 is predominantly expressed in immune cells, making it an attractive target for anti-inflammatory therapies.[4][7] The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), each with multiple isoforms, offering the potential for developing subtype-selective inhibitors with improved therapeutic profiles.[2][8]

Mechanism of Action of this compound

This compound is a small molecule inhibitor designed to competitively bind to the active site of PDE4 enzymes. By blocking the catalytic activity of PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. The elevated cAMP levels activate PKA, which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[6] A key anti-inflammatory effect of increased cAMP is the downregulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the upregulation of anti-inflammatory cytokines like interleukin-10 (IL-10).[2][8]

Signaling Pathway of PDE4 Inhibition

References

- 1. thekingsleyclinic.com [thekingsleyclinic.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PDE4 Inhibition on Pro-Inflammatory Cytokine Production: A Technical Guide

Disclaimer: Information regarding a specific phosphodiesterase 4 (PDE4) inhibitor designated "Pde4-IN-10" is not available in the current scientific literature. This guide provides a comprehensive overview of the effects of the broader class of PDE4 inhibitors on pro-inflammatory cytokine production, drawing upon established research with representative compounds. The data and protocols presented herein are illustrative of the expected effects of a potent and selective PDE4 inhibitor.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that plays a pivotal role in regulating inflammatory responses.[1][2] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and Exchange protein activated by cAMP (Epac).[3][4] This cascade of events ultimately results in the downregulation of pro-inflammatory cytokine production and an increase in anti-inflammatory mediators.[3][4] Consequently, PDE4 has emerged as a promising therapeutic target for a multitude of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis.[2][4] This technical guide delves into the core mechanisms of PDE4 inhibition, presenting quantitative data on its effects on cytokine production, detailed experimental protocols, and visual representations of the key signaling pathways.

Quantitative Data on Cytokine Inhibition by PDE4 Inhibitors

The following tables summarize the inhibitory effects of various PDE4 inhibitors on the production of key pro-inflammatory cytokines and chemokines from different human cell types. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the cytokine production by 50%.

Table 1: Effect of PDE4 Inhibitors on Pro-Inflammatory Cytokine and Chemokine Release from Rheumatoid Arthritis (RA) Synovial Membrane Cultures [5][6]

| Cytokine/Chemokine | PDE4 Inhibitor(s) | IC50 Range |

| TNF-α | Roflumilast, INH 0061, INH 0062 | 30 - 300 nM |

| MCP-1 | Roflumilast, INH 0061, INH 0062 | 30 - 300 nM |

| MIP-1α | Roflumilast, INH 0061, INH 0062 | 30 - 300 nM |

| MIP-1β | Roflumilast, INH 0061, INH 0062 | 30 - 300 nM |

| RANTES | Roflumilast, INH 0061, INH 0062 | ~3 nM |

| IL-1β | Roflumilast, INH 0061, INH 0062 | IC50 not achieved |

Table 2: Effect of PDE4 Inhibitors on Pro-Inflammatory Cytokine Production by Human Dendritic Cells (DCs) [7][8]

| Cytokine | Stimulation | PDE4 Inhibitor(s) | Inhibition (%) |

| IL-12p70 | CD40L | Rolipram, Cilomilast | 68 - 70% |

| IL-12p70 | LPS + IFN-γ | Rolipram, Cilomilast | 37 - 46% |

| TNF-α | CD40L or LPS + IFN-γ | Rolipram, Cilomilast | 48 - 62% |

Experimental Protocols

Isolation and Culture of Human Rheumatoid Arthritis (RA) Synovial Membrane Cells[5]

Objective: To obtain a primary culture of synovial membrane cells for studying the effects of PDE4 inhibitors on spontaneous cytokine release.

Methodology:

-

Tissue Procurement: Synovial tissue is obtained from patients with rheumatoid arthritis undergoing joint replacement surgery, with informed consent.

-

Digestion: The tissue is finely minced and digested with an enzyme cocktail (e.g., collagenase and DNase) in RPMI 1640 medium for a defined period (e.g., 2-4 hours) at 37°C with gentle agitation.

-

Cell Isolation: The resulting cell suspension is filtered through a cell strainer (e.g., 70 µm) to remove undigested tissue. The cells are then washed with fresh medium and centrifuged.

-

Cell Culture: The heterogeneous cell suspension, containing synovial fibroblasts, macrophages, and lymphocytes, is resuspended in complete RPMI 1640 medium supplemented with fetal calf serum (FCS), antibiotics, and L-glutamine.

-

Treatment: Cells are seeded in 96-well plates at a density of 1x10^6 cells/mL. PDE4 inhibitors are added at various concentrations, and the cells are cultured for 18-24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected and stored at -80°C for subsequent cytokine analysis.

-

Viability Assay: Cell viability is assessed using a method such as trypan blue exclusion to ensure the observed effects are not due to cytotoxicity.

In Vitro Generation and Stimulation of Human Monocyte-Derived Dendritic Cells (DCs)[8]

Objective: To generate immature dendritic cells from peripheral blood monocytes and assess the impact of PDE4 inhibitors on cytokine production following stimulation.

Methodology:

-

Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats by density gradient centrifugation (e.g., using Ficoll-Paque). Monocytes are then purified from the PBMC fraction by positive selection using anti-CD14 magnetic beads.

-

DC Differentiation: Purified monocytes are cultured in complete RPMI 1640 medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) for 6 days to differentiate them into immature DCs.

-

Treatment and Maturation: On day 6, immature DCs are harvested and treated with PDE4 inhibitors at various concentrations. Maturation is then induced by adding stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) or by co-culturing with CD40L-transfected cells for 48 hours.

-

Supernatant Collection: After the maturation period, cell culture supernatants are collected for cytokine measurement.

-

Cytokine Analysis: The concentrations of pro-inflammatory cytokines such as IL-12p70 and TNF-α in the supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays (e.g., Luminex).

Signaling Pathways and Experimental Workflows

Signaling Pathway of PDE4 Inhibition

Caption: The signaling cascade initiated by PDE4 inhibition.

Experimental Workflow for Assessing Cytokine Inhibition

Caption: A generalized workflow for evaluating the efficacy of a PDE4 inhibitor.

Conclusion

The inhibition of phosphodiesterase 4 presents a robust and effective strategy for mitigating the production of pro-inflammatory cytokines. The data and methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals. By elevating intracellular cAMP, PDE4 inhibitors modulate key signaling pathways, leading to a significant reduction in the expression of cytokines such as TNF-α, IL-12, and various chemokines.[5][7][8] This mechanism underscores the therapeutic potential of selective PDE4 inhibitors in a wide range of inflammatory and autoimmune disorders. Further research into novel PDE4 inhibitors, with improved selectivity and side-effect profiles, continues to be a promising avenue for the development of next-generation anti-inflammatory therapeutics.

References

- 1. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Phosphodiesterase 4 (PDE4) regulation of proinflammatory cytokine and chemokine release from rheumatoid synovial membrane | Semantic Scholar [semanticscholar.org]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

Investigating the Neuroprotective Potential of Pde4-IN-10: A Technical Overview

Initial searches for the compound "Pde4-IN-10" have not yielded specific information regarding its neuroprotective potential, mechanism of action, or experimental data. The following guide is therefore based on the broader class of Phosphodiesterase 4 (PDE4) inhibitors, of which this compound is presumed to be a member. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in the neuroprotective strategies involving PDE4 inhibition.

Phosphodiesterase 4 (PDE4) is a family of enzymes crucial for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways with demonstrated neuroprotective effects.[2][3] This guide will explore the generalized mechanisms, experimental approaches, and potential therapeutic applications of PDE4 inhibitors in the context of neuroprotection.

Core Mechanism of Neuroprotection by PDE4 Inhibition

The primary neuroprotective mechanism of PDE4 inhibitors stems from their ability to elevate intracellular cAMP levels.[2] This elevation triggers a cascade of events that collectively contribute to neuronal survival and function.

Key Signaling Pathways:

-

cAMP/PKA/CREB Pathway: Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[4][5] Phosphorylated CREB (pCREB) is a transcription factor that promotes the expression of genes involved in neuronal survival, synaptic plasticity, and neurogenesis.[5]

-

Anti-inflammatory Effects: PDE4 enzymes are highly prevalent in immune cells.[2] By inhibiting PDE4, the production of pro-inflammatory cytokines such as TNF-α is reduced, while the synthesis of anti-inflammatory cytokines like IL-10 is increased.[6][7] This modulation of the inflammatory response is critical in mitigating neuroinflammation, a common feature of many neurodegenerative diseases.[6]

-

Reduction of Oxidative Stress: PDE4 inhibition has been shown to activate the Nrf-2/HO-1 pathway, which plays a significant role in cellular defense against oxidative stress by reducing the production of reactive oxygen species (ROS).[3][4]

Below is a diagram illustrating the central role of PDE4 inhibition in modulating these neuroprotective pathways.

Caption: General signaling pathway of PDE4 inhibition leading to neuroprotection.

Quantitative Data on PDE4 Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data for well-studied PDE4 inhibitors to provide a comparative context.

| PDE4 Inhibitor | Target | IC50 (nM) | Key Neuroprotective Finding | Reference Model |

| Rolipram | PDE4 | ~100-200 | Reduces neuronal apoptosis and neuroinflammation. | Ischemic stroke models |

| Roflumilast | PDE4 | ~0.7-1.4 | Promotes memory recovery and attenuates white matter injury. | Chronic cerebral hypoperfusion in aged rats |

| Ibudilast | PDE4, PDE10 | ~50-100 | Approved for Krabbe disease, showing broad anti-inflammatory effects. | Clinical trials |

Note: IC50 values can vary depending on the specific PDE4 subtype and assay conditions.

Experimental Protocols for Assessing Neuroprotective Potential

The following are generalized experimental protocols commonly used to evaluate the neuroprotective effects of PDE4 inhibitors. These methodologies would be applicable to the investigation of "this compound".

In Vitro Assays

-

Primary Neuronal Cell Culture:

-

Objective: To assess the direct protective effect of the compound on neurons against various insults.

-

Methodology:

-

Isolate and culture primary neurons from rodent brains (e.g., cortical or hippocampal neurons).

-

Induce neuronal damage using agents like glutamate (excitotoxicity), hydrogen peroxide (oxidative stress), or oxygen-glucose deprivation (ischemia model).

-

Treat neuronal cultures with varying concentrations of the PDE4 inhibitor before, during, or after the insult.

-

Assess cell viability using assays such as MTT or LDH release.

-

Measure markers of apoptosis (e.g., caspase-3 activity, TUNEL staining) and oxidative stress (e.g., ROS levels).

-

-

-

Microglia and Astrocyte Cultures:

-

Objective: To evaluate the anti-inflammatory properties of the compound.

-

Methodology:

-

Culture primary microglia or astrocytes.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treat the cultures with the PDE4 inhibitor.

-

Measure the levels of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines in the culture medium using ELISA.

-

Assess the activation state of microglia through morphological analysis and staining for markers like Iba1.

-

-

The workflow for these in vitro experiments can be visualized as follows:

Caption: A generalized workflow for in vitro neuroprotection studies.

In Vivo Models

-

Ischemic Stroke Models (e.g., Middle Cerebral Artery Occlusion - MCAO):

-

Objective: To assess the neuroprotective efficacy in a model of stroke.

-

Methodology:

-

Induce focal cerebral ischemia in rodents by occluding the middle cerebral artery.

-

Administer the PDE4 inhibitor at various doses and time points (pre-, during, or post-ischemia).

-

Evaluate neurological deficits using standardized behavioral tests (e.g., neurological deficit score, rotarod test).

-

Measure infarct volume using TTC staining of brain sections.

-

Perform histological analysis to assess neuronal death, inflammation, and blood-brain barrier integrity.

-

-

-

Neurodegenerative Disease Models (e.g., MPTP model for Parkinson's, APP/PS1 for Alzheimer's):

-

Objective: To evaluate the therapeutic potential in chronic neurodegenerative conditions.

-

Methodology:

-

Utilize established animal models that mimic the pathology of specific neurodegenerative diseases.

-

Administer the PDE4 inhibitor chronically over a defined period.

-

Assess cognitive and motor functions using relevant behavioral tests (e.g., Morris water maze, open field test).

-

Analyze brain tissue for pathological hallmarks (e.g., amyloid plaques, neurofibrillary tangles, dopaminergic neuron loss).

-

Measure levels of key signaling molecules (e.g., pCREB, inflammatory cytokines) in the brain.

-

-

Conclusion and Future Directions

Inhibitors of PDE4 represent a promising therapeutic avenue for a range of neurological disorders characterized by neuronal loss and inflammation. The neuroprotective effects of this class of compounds are underpinned by well-defined mechanisms, including the enhancement of pro-survival signaling, suppression of neuroinflammation, and reduction of oxidative stress.

To ascertain the specific neuroprotective potential of "this compound," it is imperative to conduct a comprehensive series of in vitro and in vivo studies as outlined in this guide. Future research should focus on determining its potency and selectivity for different PDE4 subtypes, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in various models of neurological disease. Such investigations will be crucial in validating "this compound" as a potential therapeutic candidate for neuroprotective intervention.

References

- 1. mdpi.com [mdpi.com]

- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PDE4 protects neurons against oxygen-glucose deprivation-induced endoplasmic reticulum stress through activation of the Nrf-2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thekingsleyclinic.com [thekingsleyclinic.com]

- 7. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Therapeutic Targets of Pde4-IN-10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its role in the degradation of cyclic adenosine monophosphate (cAMP).[1][2] As a key regulator of inflammation and other cellular processes, PDE4 has emerged as a significant therapeutic target for a range of diseases.[3][4] Pde4-IN-10 is a novel inhibitor of this enzyme. This technical guide provides a comprehensive overview of the therapeutic targets of this compound, its mechanism of action, and the experimental protocols used to characterize its activity. While specific data for this compound is emerging, this guide will also draw upon the broader knowledge of well-characterized PDE4 inhibitors to provide a thorough understanding of this class of compounds.

Therapeutic Targets of PDE4 Inhibition

The inhibition of PDE4 has demonstrated therapeutic potential across a wide spectrum of diseases, primarily driven by its anti-inflammatory and immunomodulatory effects.[3][5][6] The widespread expression of PDE4 isoforms in immune cells, airway smooth muscle cells, and brain cells underpins its relevance in various pathologies.[7]

Inflammatory and Autoimmune Diseases:

-

Chronic Obstructive Pulmonary Disease (COPD) and Asthma: PDE4 inhibitors reduce airway inflammation and induce bronchodilation, making them a valuable treatment option.[8][9]

-

Psoriasis and Atopic Dermatitis: By modulating the inflammatory response in the skin, PDE4 inhibitors can alleviate the symptoms of these chronic skin conditions.[4][9]

-

Rheumatoid Arthritis: Inhibition of PDE4 can suppress the production of pro-inflammatory cytokines involved in the pathogenesis of rheumatoid arthritis.[10]

Neurological and Psychiatric Disorders:

-

Neuroinflammation and Neurodegenerative Diseases: PDE4 inhibitors have shown neuroprotective effects in preclinical models of stroke, Alzheimer's disease, and Parkinson's disease by reducing neuroinflammation.[11]

-

Depression and Cognitive Disorders: The modulation of cAMP signaling in the brain by PDE4 inhibitors has been linked to antidepressant effects and cognitive enhancement.[2]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound and other PDE4 inhibitors is the prevention of cAMP hydrolysis.[1][2] cAMP is a ubiquitous second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream targets, leading to the regulation of gene transcription and cellular function. Specifically, increased cAMP levels lead to the phosphorylation of the cAMP response element-binding protein (CREB), which promotes the transcription of anti-inflammatory cytokines like Interleukin-10 (IL-10) and suppresses the transcription of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) via the NF-κB pathway.[3][5]

Caption: Mechanism of Action of a PDE4 Inhibitor.

Quantitative Data on PDE4 Inhibitors

The potency and selectivity of PDE4 inhibitors are critical determinants of their therapeutic efficacy and side-effect profiles. This data is typically presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and EC50 values (the concentration required to elicit a half-maximal biological response).

Table 1: In Vitro Activity of this compound

| Compound | Target | IC50 (μM) |

| This compound | PDE4B | 7.01[1] |

Table 2: Comparative In Vitro Activity of Selected PDE4 Inhibitors

| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) |

| Rolipram | 1100[12] | - | - | - |

| Roflumilast | - | 0.8[8][12] | - | 0.68[8] |

| Apremilast | - | 7.4[9] | - | - |

| Crisaborole | - | 750[4] | - | - |

Table 3: Anti-inflammatory Activity of a Representative PDE4 Inhibitor

| Compound | Assay | Cell Type | EC50 (μM) |

| PDE4-IN-15 | Anti-TNF-α Activity | - | 0.19 |

Detailed Experimental Protocols

The characterization of PDE4 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and functional effects.

In Vitro PDE4 Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a generalized fluorescence polarization (FP) assay for determining the IC50 of a test compound against a specific PDE4 isoform.[13]

Materials:

-

Purified recombinant human PDE4 enzyme (e.g., PDE4A, PDE4B, PDE4C, or PDE4D)

-

Fluorescein-labeled cAMP (cAMP-FAM)

-

Phosphate-binding nanoparticles (Binding Agent)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well black microplate

-

Fluorescence microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup: a. In a 384-well plate, add 2 µL of the diluted test compound or DMSO (for control wells). b. Add 10 µL of the PDE4 enzyme solution (pre-diluted in Assay Buffer to the desired concentration). c. Add 10 µL of the cAMP-FAM substrate solution (pre-diluted in Assay Buffer).

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

-

Detection: a. Add 10 µL of the Binding Agent solution to each well. b. Incubate for an additional 30 minutes at room temperature.

-

Measurement: Read the fluorescence polarization on a microplate reader.

-

Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the controls (no enzyme and no inhibitor). b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for PDE4 IC50 Determination.

Cell-Based TNF-α Release Assay

This protocol outlines a method to assess the anti-inflammatory effect of a PDE4 inhibitor by measuring its ability to inhibit TNF-α release from stimulated immune cells.[1][14]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

RPMI 1640 cell culture medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well cell culture plate

-

Human TNF-α ELISA kit

-

Microplate reader for ELISA

Procedure:

-

Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in cell culture medium. b. Pre-treat the cells with the test compound or DMSO (vehicle control) for 1 hour.

-

Cell Stimulation: a. Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production. b. Include unstimulated control wells (cells with medium and DMSO only).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

TNF-α Quantification: a. Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: a. Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound represents a promising addition to the growing class of PDE4 inhibitors. The therapeutic potential of targeting PDE4 is vast, with applications ranging from chronic inflammatory diseases to debilitating neurological disorders. The primary mechanism of these inhibitors, through the elevation of intracellular cAMP, leads to a potent anti-inflammatory and immunomodulatory response. The quantitative characterization of inhibitors like this compound through rigorous in vitro and cell-based assays is essential for understanding their potency, selectivity, and ultimately, their clinical utility. Further investigation into the complete isoform selectivity profile and in vivo efficacy of this compound will be crucial in defining its therapeutic niche.

References

- 1. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. novamedline.com [novamedline.com]

- 3. Effects of inhibition of PDE4 and TNF-α on local and remote injuries following ischaemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcadonline.com [jcadonline.com]

- 5. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azurebiosystems.com [azurebiosystems.com]

- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of PDE4 Pathway Inhibition in Rat Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

The Potential of Phosphodiesterase 4 (PDE4) Inhibition in Autoimmune Disease Models: A Technical Overview

Disclaimer: The compound "Pde4-IN-10" does not correspond to a specifically identified phosphodiesterase 4 (PDE4) inhibitor in the reviewed literature. This document therefore provides a comprehensive technical guide on the therapeutic potential of the broader class of PDE4 inhibitors in preclinical models of autoimmune diseases, using data from well-characterized compounds as representative examples.

Executive Summary

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses. Inhibition of PDE4 has emerged as a promising therapeutic strategy for a range of autoimmune diseases. By elevating cAMP levels within immune cells, PDE4 inhibitors suppress the production of pro-inflammatory cytokines and promote the release of anti-inflammatory mediators. This guide details the mechanism of action, summarizes key preclinical data from various autoimmune disease models, provides an overview of experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Mechanism of Action of PDE4 Inhibitors

PDE4 is the predominant PDE isozyme expressed in immune cells, including T lymphocytes, monocytes, macrophages, neutrophils, and eosinophils.[1] Its primary function is to hydrolyze cAMP to its inactive form, 5'-AMP.[2][3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP.[1][2] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element binding protein (CREB).[1] Activated CREB modulates the transcription of various genes, leading to a downstream anti-inflammatory effect. This includes the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), IL-4, IL-5, IL-12, IL-17, and IL-23, and an increase in the production of the anti-inflammatory cytokine IL-10.[1][4][5][6] This modulation of cytokine production is central to the therapeutic potential of PDE4 inhibitors in autoimmune diseases.[1][4][5]

Figure 1: Simplified signaling pathway of PDE4 inhibition.

Efficacy in Preclinical Autoimmune Disease Models

PDE4 inhibitors have demonstrated significant efficacy in a variety of animal models of autoimmune diseases. The following tables summarize the quantitative outcomes of treatment with representative PDE4 inhibitors in these models.

Psoriasis Models

Psoriasis is a chronic inflammatory skin disease. Two common mouse models are the imiquimod (Aldara®)-induced psoriasiform dermatitis (AIPD) model and the IL-23-induced model.[7]

Table 1: Efficacy of PDE4 Inhibitors in Psoriasis Mouse Models

| Compound | Model | Dosage & Administration | Key Findings | Reference |

| Roflumilast | IL-23-induced psoriasis | Not specified | Significantly reduced ear thickness. | [7] |

| Apremilast | Psoriasis in vivo models | Oral administration | Mitigated epidermal thickness and reduced expression of ICAM-1, HLA-DR, and TNF-α. | [6][8] |

Note: In the Aldara-induced psoriasiform dermatitis (AIPD) model, roflumilast did not show amelioration of the disease, highlighting that the underlying disease induction mechanism in preclinical models is crucial for interpreting results.[7]

Rheumatoid Arthritis Models

Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the joints. Collagen-induced arthritis (CIA) in mice is a widely used model.

Table 2: Efficacy of PDE4 Inhibitors in Arthritis Mouse Models

| Compound | Model | Dosage & Administration | Key Findings | Reference |

| Apremilast | Murine models of arthritis | Not specified | Significant reduction in arthritis clinical scores over a ten-day treatment period. Maintained healthy joint architecture in a dose-dependent manner. | [1] |

| Ibudilast | Experimental arthritis | Not specified | Reduced TNF and IL-12 expression in synovial fibroblasts and inhibited Th17 cell responses. | [4] |

Multiple Sclerosis Model (Experimental Autoimmune Encephalomyelitis)

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).

Table 3: Efficacy of PDE4 Inhibitors in the EAE Mouse Model

| Compound | Model | Dosage & Administration | Key Findings | Reference |

| Rolipram | EAE in marmosets | 10 mg/kg, s.c. every 48h for 45 days | Completely suppressed clinical signs of EAE. | [8] |

| Rolipram | EAE in SJL mice | Not specified | Increased IL-10 and IL-27 expression, reduced IL-17 levels, and increased the expression of the T regulatory cell marker Foxp3. | [9] |

| TC3.6 (PDE7 inhibitor, for comparison) | EAE in SJL mice | Not specified | Prevented EAE with efficacy similar to Rolipram, reduced IL-17 levels, and increased Foxp3 expression, but did not increase IL-10 or IL-27. | [9] |

Atopic Dermatitis Models

Atopic dermatitis (AD) is a chronic inflammatory skin condition. Mouse models often involve inducing dermatitis through various means.

Table 4: Efficacy of PDE4 Inhibitors in Atopic Dermatitis Mouse Models

| Compound | Model | Dosage & Administration | Key Findings | Reference |

| KF66490 | Induced AD in mouse models | Not specified | Significantly inhibited increases in ear thickness, IL-4 and IL-1β levels, and proliferation of fibroblasts and CD3-positive T cells. | [1] |

| Cilomilast, Roflumilast, Rolipram | Induced dermatitis in mice | Not specified | Suppressed both Th1 and Th2 cytokines in skin homogenates. | [1] |

Systemic Lupus Erythematosus (SLE) Model

MRL/lpr mice are a common model for studying SLE, a systemic autoimmune disease.

Table 5: Efficacy of a Novel PDE4 Inhibitor in a Lupus Mouse Model

| Compound | Model | Dosage & Administration | Key Findings | Reference |

| NCS 613 | MRL/lpr mice | Injected at 5, 7, 9, and 13 weeks | Significantly delayed the appearance of proteinuria (P=0.005) and increased survival time (P=0.005). | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments cited in the literature for evaluating PDE4 inhibitors.

Aldara®-Induced Psoriasiform Dermatitis (AIPD) in Mice

This model is used to induce a psoriasis-like phenotype in mice.[7]

Figure 2: Experimental workflow for the AIPD model.

Protocol:

-

Animals: Use mice of both sexes, aged between 7 and 11 weeks.[7]

-

Induction: Apply a daily topical dose of Aldara® cream (containing 5% imiquimod) to a shaved area of the back and/or ears for 5 consecutive days (Day 0-4).[7]

-

Treatment: Administer the PDE4 inhibitor or vehicle control daily, typically starting from Day 0, via the desired route (e.g., oral gavage, subcutaneous injection).

-

Endpoint Analysis (Day 5):

-

Clinical Scoring: Evaluate the severity of skin inflammation using a scoring system analogous to the Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness.[7]

-

Histology: Collect skin biopsies for histological analysis to assess epidermal thickness and inflammatory cell infiltration.

-

Splenomegaly: Measure spleen weight as an indicator of systemic inflammation.[7]

-

Cytokine Profiling: Analyze plasma or skin homogenates for levels of pro-inflammatory cytokines (e.g., IL-17, IL-23).[7]

-

IL-23-Induced Psoriasis in Mice

This model induces a more T-cell-driven psoriasis-like phenotype.[7]

Figure 3: Experimental workflow for the IL-23-induced model.

Protocol:

-

Animals: Use mice of both sexes, aged between 7 and 11 weeks.[7]

-

Induction: Administer repeated intradermal injections of recombinant murine IL-23 into the ear.[7]

-

Treatment: Concurrently treat animals with the PDE4 inhibitor or vehicle control.

-

Endpoint Analysis (e.g., Day 16):

-

Clinical Measurement: Measure ear thickness daily or at the study endpoint using a caliper.[7]

-

Histology: Perform histological analysis of ear tissue to assess acanthosis and inflammatory infiltrates.

-

Gene Expression: Analyze gene expression of key cytokines (e.g., IL-17, IL-22) in the ear tissue.[7]

-

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is induced in susceptible strains of mice or rats by immunization with myelin-derived peptides or proteins.

Protocol:

-

Animals: Use genetically susceptible animals, such as SJL mice.[9]

-

Induction: Immunize animals with a specific myelin antigen (e.g., proteolipid protein peptide) emulsified in Complete Freund's Adjuvant (CFA), often accompanied by pertussis toxin injections.

-

Treatment: Begin treatment with the PDE4 inhibitor or vehicle control either prophylactically (before or at the time of immunization) or therapeutically (after the onset of clinical signs).

-

Endpoint Analysis:

-

Clinical Scoring: Monitor animals daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) using a standardized scoring system.[1]

-

Histopathology: At the end of the study, collect spinal cords and brains for histological analysis to assess demyelination and inflammatory cell infiltration in the central nervous system (CNS).[9]

-

Immunophenotyping: Analyze immune cell populations in the spleen and CNS by flow cytometry.[9]

-

Cytokine Analysis: Measure cytokine levels (e.g., IL-10, IL-17, IL-27) in the spleen and spinal cord.[9]

-

Conclusion and Future Directions

The inhibition of PDE4 represents a validated and promising therapeutic avenue for the treatment of a wide array of autoimmune diseases. Preclinical data from various animal models consistently demonstrate the anti-inflammatory and disease-modifying potential of this class of drugs. The mechanism of action, centered on the elevation of intracellular cAMP and the subsequent modulation of cytokine production, is well-established.

While first-generation PDE4 inhibitors were often limited by side effects such as nausea and emesis, newer generation compounds have shown improved tolerability.[1] Future research in this area will likely focus on the development of more selective PDE4 subtype inhibitors (e.g., targeting PDE4B and PDE4D, which are highly expressed in immune cells) to further enhance efficacy and minimize adverse effects.[10] The distinct outcomes observed in different preclinical models for the same disease, such as psoriasis, underscore the importance of selecting appropriate models that accurately reflect the targeted pathogenic pathways in human disease.[7] Continued investigation into the nuanced roles of PDE4 in various immune cell subsets will be critical for optimizing the therapeutic application of PDE4 inhibitors in autoimmune and inflammatory disorders.

References

- 1. Phosphodiesterase 4-targeted treatments for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]

Methodological & Application

Application Notes and Protocols: Dissolving PDE4-IN-10 for Cell Culture Experiments

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and use of PDE4-IN-10, a potent phosphodiesterase 4 (PDE4) inhibitor, for in vitro cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and obtaining reliable data.

Introduction to this compound

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular signaling pathways.[1][2] By degrading cAMP to its inactive form, 5'-AMP, PDE4 plays a critical role in regulating inflammatory responses, neuronal activity, and cell proliferation.[3][4] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).[4] this compound is a specific inhibitor of the PDE4 enzyme family, making it a valuable pharmacological tool for investigating the physiological and pathological roles of the cAMP signaling pathway in various cell-based models.

Data Presentation: Solubility of this compound

Proper dissolution is the first critical step in any cell-based assay. This compound, like many small molecule inhibitors, exhibits poor solubility in aqueous solutions. Therefore, an organic solvent is required to prepare a high-concentration stock solution, which is then further diluted to the final working concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.

Table 1: Solubility Profile of this compound

| Solvent | Recommended Stock Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | 10-50 mM | This compound is highly soluble in DMSO.[5][6] Sonication or gentle warming may be used to facilitate dissolution.[5] The stock solution should be stored at -20°C or -80°C for long-term stability. |

| Ethanol | Not Recommended | Solubility is significantly lower than in DMSO. May not be suitable for achieving high-concentration stock solutions required for most experiments. |

| Aqueous Buffers (PBS, etc.) | Insoluble | Direct dissolution in aqueous media is not recommended due to the compound's hydrophobicity. This will result in precipitation and inaccurate final concentrations. |

Note: The exact solubility can vary slightly between batches. Always refer to the manufacturer's product datasheet for specific information. It is advisable to first test solubility with a small amount of the compound.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.

Materials and Equipment:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes (sterile)

-

Calibrated analytical balance

-

Pipettes and sterile tips

-

Vortex mixer

-

Sonicator bath (optional)

Procedure:

-

Preparation: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination. Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.

-

Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would weigh 4 mg.

-

Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C.[5] Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed tubes at -20°C or -80°C.

This protocol details the serial dilution of the DMSO stock solution into the cell culture medium to achieve the final desired experimental concentration. It is critical to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, and ideally below 0.1%.

Materials and Equipment:

-

10 mM this compound stock solution in DMSO

-

Sterile complete cell culture medium (pre-warmed to 37°C)

-

Sterile microcentrifuge tubes or multi-well plates

-

Pipettes and sterile tips

Procedure:

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as will be used for the highest concentration of this compound. This is essential to distinguish the effects of the inhibitor from the effects of the solvent.

-

Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to prepare the working solutions. It is recommended to perform an intermediate dilution step to ensure accuracy.

-

Example for a 10 µM final concentration:

-

Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 998 µL of culture medium. This results in a 20 µM intermediate solution.

-

Add the desired volume of this 20 µM solution to your cell culture wells. For instance, adding 500 µL of the 20 µM solution to cells in 500 µL of medium will result in a final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.

-

-

-

Cell Treatment: Mix gently by swirling the plate or pipetting up and down. Immediately add the working solutions (and vehicle control) to your cells.

-

Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualizations

Caption: The PDE4-cAMP signaling pathway and the mechanism of inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE IV-IN-1 | PDE | TargetMol [targetmol.com]

- 6. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pde4 Inhibitors in Mouse Models of Asthma

Disclaimer: No specific data was found for a compound designated "Pde4-IN-10." The following application notes and protocols are based on published research for other selective phosphodiesterase 4 (PDE4) inhibitors and are provided as a representative guide for researchers, scientists, and drug development professionals. These protocols should be adapted and optimized for the specific properties of any new chemical entity.

Introduction

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, particularly in respiratory diseases like asthma.[1][2] It is highly expressed in immune cells, such as eosinophils and neutrophils, as well as in airway smooth muscle and epithelial cells.[1] By hydrolyzing cyclic adenosine monophosphate (cAMP), PDE4 plays a crucial role in regulating cellular responses involved in inflammation and bronchoconstriction. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and promotes airway relaxation. This makes PDE4 a compelling therapeutic target for the treatment of asthma.[3]

These application notes provide an overview of the dosage, administration, and experimental protocols for evaluating the efficacy of PDE4 inhibitors in preclinical mouse models of allergic asthma.

Data Presentation

The following table summarizes typical dosage and administration details for various PDE4 inhibitors used in mouse models of asthma, based on published literature. It is critical to perform dose-response studies for any new PDE4 inhibitor to determine the optimal therapeutic window.

| Compound | Dosage | Administration Route | Mouse Model | Key Findings | Reference |

| Piclamilast | 1, 3, and 10 mg/kg | Oral (once daily) | Ovalbumin-sensitized mice | Dose-dependent improvement in airway resistance and compliance; reduction in inflammatory cells and cytokines. | [1] |

| Roflumilast | Not specified | Not specified | Ovalbumin-induced asthmatic mice | Inhibits airway inflammation and remodeling. | |

| Rolipram | Not specified | Not specified | Not specified | Attenuates cardinal features of the asthma-like phenotype. | |

| RO 20-1724 | 3 mg/kg | Oral (for 10 days) | Ovalbumin-sensitized Balb/C mice | Significantly reduced eosinophil influx and levels of TNF-alpha, IL-4, and IL-5. |

Signaling Pathway

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used and well-characterized model to induce an asthma-like phenotype in mice, characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.

Materials:

-

6-8 week old BALB/c mice

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS)

-

PDE4 inhibitor (e.g., this compound)

-

Vehicle control

Protocol:

-

Sensitization:

-

On day 0 and day 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of Alum in a total volume of 200 µL PBS.

-

Administer a control group with PBS and Alum only.

-

-

Aerosol Challenge:

-

From day 21 to day 27, expose mice to an aerosol of 1% OVA in PBS for 30 minutes daily.

-

The control group is challenged with PBS aerosol.

-

-

Drug Administration:

-

Administer the PDE4 inhibitor (e.g., this compound) at the desired doses and route (e.g., oral gavage, intraperitoneal injection, or inhalation) 1 hour before each OVA challenge.

-

Administer the vehicle to the control and OVA-challenged groups.

-

-

Endpoint Analysis (24-48 hours after the last challenge):

-

Measure airway hyperresponsiveness to methacholine.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

-

Harvest lungs for histological analysis (H&E and PAS staining) and gene expression studies (qRT-PCR).

-

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and can be assessed using whole-body plethysmography.

Protocol:

-

Place a conscious and unrestrained mouse in the main chamber of the plethysmograph.

-

Allow the mouse to acclimatize for 10-20 minutes.

-

Record baseline readings for 5 minutes.

-

Expose the mouse to nebulized PBS, followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

-

Record readings for 5 minutes after each nebulization.

-

Calculate the enhanced pause (Penh) value, which is a dimensionless parameter that correlates with airway resistance.

Bronchoalveolar Lavage Fluid (BALF) Analysis

BALF analysis is used to quantify the inflammatory cell infiltrate in the airways.

Protocol:

-

Euthanize the mouse and cannulate the trachea.

-

Instill and aspirate 1 mL of ice-cold PBS three times.

-

Pool the recovered fluid (BALF).

-

Centrifuge the BALF at 4°C.

-

Resuspend the cell pellet and count the total number of cells using a hemocytometer.

-

Prepare cytospin slides and stain with Diff-Quik to differentiate and count eosinophils, neutrophils, macrophages, and lymphocytes.

-

Use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13, TNF-α) by ELISA.

Lung Histology

Histological analysis of lung tissue provides a qualitative and quantitative assessment of airway inflammation and mucus production.

Protocol:

-

Perfuse the lungs with PBS and then inflate and fix with 10% neutral buffered formalin.

-

Embed the fixed lungs in paraffin and cut 5 µm sections.

-

Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.

-

Stain sections with Periodic acid-Schiff (PAS) to visualize and quantify mucus-producing goblet cells.

-

Score the inflammation and goblet cell hyperplasia in a blinded manner.

Experimental Workflow

References

- 1. Inhibition of phosphodiesterase activity, airway inflammation and hyperresponsiveness by PDE4 inhibitor and glucocorticoid in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase 4 Inhibitors Attenuate the Asthma Phenotype Produced by β2-Adrenoceptor Agonists in Phenylethanolamine N-Methyltransferase–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

Application Notes and Protocols for PDE4-IN-10 in Primary Human T Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDE4-IN-10 is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme pivotal in the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, particularly the PDE4B isoform for which it has an IC50 of 7.01 μM, this compound leads to an increase in intracellular cAMP levels.[2] This elevation in cAMP modulates downstream signaling pathways, primarily through the activation of protein kinase A (PKA), which in turn can suppress inflammatory responses.[1][3] In the context of primary human T cells, this mechanism is of significant interest as cAMP is a potent inhibitor of T cell activation and effector functions.[4] Consequently, this compound is a valuable tool for studying T cell signaling and for the development of novel immunomodulatory therapies.

These application notes provide detailed protocols for utilizing this compound in key primary human T cell assays, including proliferation and cytokine production analysis.

Mechanism of Action in T Cells

In T lymphocytes, T cell receptor (TCR) and CD28 co-stimulation triggers a cascade of intracellular signaling events leading to proliferation and cytokine secretion. This activation is tightly regulated. An increase in intracellular cAMP, facilitated by PDE4 inhibition, exerts an inhibitory effect on T cell function. This is primarily achieved through PKA-mediated phosphorylation of various downstream targets, which ultimately suppresses the transcription of pro-inflammatory cytokine genes (e.g., IL-2, TNF-α, IFN-γ) and can inhibit cell cycle progression.[5] this compound, by elevating cAMP levels, is expected to suppress T cell proliferation and the production of key inflammatory cytokines.[1][2]

Figure 1. Simplified signaling pathway of PDE4 inhibition in T cells.

Data Presentation

The following tables summarize expected quantitative data from primary human T cell assays using this compound. The data is illustrative and serves to demonstrate the anticipated dose-dependent effects of the inhibitor.

Table 1: Effect of this compound on Human T Cell Proliferation

| Concentration of this compound (µM) | Proliferation Index (CFSE Assay) | % Inhibition of Proliferation |

| 0 (Vehicle Control) | 4.5 ± 0.3 | 0% |

| 1 | 3.8 ± 0.4 | 15.6% |

| 5 | 2.5 ± 0.2 | 44.4% |